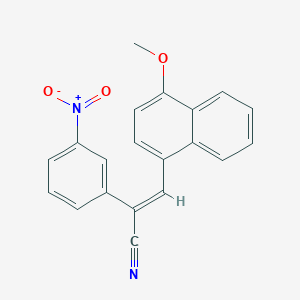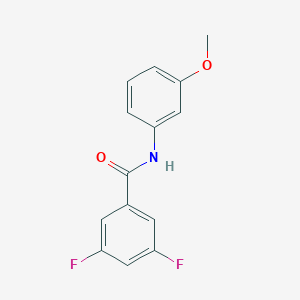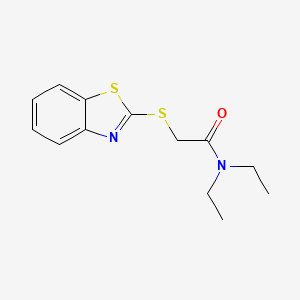
3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile, also known as MNAN, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields. MNAN is a naphthalene derivative that is synthesized by the reaction of 4-methoxy-1-naphthaldehyde and 3-nitrobenzaldehyde with malononitrile. In
Wirkmechanismus
The mechanism of action of 3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile is not fully understood, but it is believed to act by inhibiting the growth of cancer cells through the induction of apoptosis. This compound has been shown to induce cell cycle arrest and activate caspase-3, which leads to cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in vitro, making it a potential candidate for use in medicine. This compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases. This compound has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile has several advantages for use in lab experiments, including its low toxicity, fluorescent properties, and potential use as a sensor for metal ions. However, this compound has some limitations, including its limited solubility in water and its sensitivity to light and air.
Zukünftige Richtungen
3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile has several potential future directions for research, including its use in OLEDs and solar cells, its use as a sensor for metal ions, and its potential use as an anti-cancer agent. This compound may also have potential use in the treatment of neurodegenerative diseases and other diseases that involve inflammation and oxidative stress. Further research is needed to fully understand the mechanism of action of this compound and its potential use in various fields.
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential use in various fields. This compound is synthesized by the reaction of 4-methoxy-1-naphthaldehyde and 3-nitrobenzaldehyde with malononitrile and has been studied for its potential use in organic electronics, sensors, and medicine. This compound has been shown to have anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties, making it a potential candidate for use in the treatment of various diseases. Further research is needed to fully understand the potential of this compound in various fields.
Synthesemethoden
3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile is synthesized by the reaction of 4-methoxy-1-naphthaldehyde and 3-nitrobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction yields a yellow crystalline solid that is purified by recrystallization with ethanol. The purity of the compound is confirmed by melting point and spectral analysis.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxy-1-naphthyl)-2-(3-nitrophenyl)acrylonitrile has been studied for its potential use in various fields such as organic electronics, sensors, and medicine. This compound has been shown to exhibit fluorescence properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs) and solar cells. This compound has also been used as a sensor for the detection of metal ions due to its ability to chelate with metal ions and cause a change in fluorescence intensity. In medicine, this compound has been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
(E)-3-(4-methoxynaphthalen-1-yl)-2-(3-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c1-25-20-10-9-15(18-7-2-3-8-19(18)20)11-16(13-21)14-5-4-6-17(12-14)22(23)24/h2-12H,1H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXADYQNLXQKNHC-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=C(/C#N)\C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-diisopropyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5698471.png)

![2-(2-fluorophenyl)-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide](/img/structure/B5698478.png)
![1-[2-(benzylthio)benzoyl]piperidine](/img/structure/B5698480.png)
![5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid](/img/structure/B5698517.png)


![2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5698534.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5698540.png)
![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5698541.png)
![2-{[4-(benzyloxy)benzylidene]amino}-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5698548.png)

![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide](/img/structure/B5698558.png)
